7-methoxy-1,3-benzothiazole-2-thiol
CAS No.: 908355-82-8
Cat. No.: VC11607303
Molecular Formula: C8H7NOS2
Molecular Weight: 197.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 908355-82-8 |
|---|---|
| Molecular Formula | C8H7NOS2 |
| Molecular Weight | 197.3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Benzothiazole Architecture
The benzothiazole scaffold consists of a benzene ring fused to a thiazole moiety, characterized by sulfur and nitrogen atoms at positions 1 and 3, respectively. In 7-methoxy-1,3-benzothiazole-2-thiol, the methoxy (-OCH₃) group occupies the 7-position of the benzene ring, while a thiol (-SH) functional group is attached to the 2-position of the thiazole ring . This substitution pattern influences electronic distribution, solubility, and intermolecular interactions.
Table 1: Predicted Physicochemical Properties of 7-Methoxy-1,3-Benzothiazole-2-Thiol
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₇NOS₂ |
| Molecular Weight | 213.28 g/mol |
| LogP (Octanol-Water) | ~3.2 (estimated via类比 to 4-methoxy analog) |
| Topological Polar Surface Area | 89.5 Ų |
| Hydrogen Bond Donors | 1 (thiol group) |
| Hydrogen Bond Acceptors | 4 (thiazole N, methoxy O, thione S) |
The methoxy group enhances lipophilicity compared to unsubstituted benzothiazole-2-thiols, potentially improving membrane permeability in biological systems . Quantum mechanical calculations suggest that the electron-donating methoxy group increases aromatic ring electron density, which may influence reactivity in electrophilic substitution reactions .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate benzothiazole-2-thiol synthesis:
-
Cyclocondensation of 2-Aminobenzenethiol Derivatives: Reaction with carbon disulfide (CS₂) under basic conditions forms the thiazole ring, followed by methoxy group introduction via O-methylation .
-
Direct Functionalization of Preformed Benzothiazoles: Electrophilic substitution at the 7-position using methoxy-containing reagents, though regioselectivity challenges may arise .
Optimized Laboratory-Scale Synthesis
A representative protocol adapted from Franchini et al. involves:
-
Thiazole Ring Formation:
Reaction conditions: 80°C, 12 h, yielding ~65% crude product. -
Purification: Recrystallization from ethanol/water (3:1 v/v) affords analytically pure material (m.p. 182–184°C).
Critical Parameters:
-
Excess CS₂ improves cyclization efficiency but requires careful neutralization.
-
Methoxy group stability under basic conditions necessitates pH control (pH 8–9).
Biological Activities and Mechanisms
Table 2: Antimicrobial Activity of Analogous Benzothiazole-2-Thiols
| Compound | MIC Against S. aureus (μg/mL) | MIC Against E. coli (μg/mL) | MIC Against C. albicans (μg/mL) |
|---|---|---|---|
| 4-Methoxy derivative | 3.12 | 25 | 12.5 |
| 6-Nitro derivative | 12.5 | 25 | 6.25 |
| 7-Methoxy (predicted) | 6.25–12.5 | 25–50 | 12.5–25 |
Mechanistically, benzothiazole-2-thiols inhibit microbial enzymes through:
-
Thiol-disulfide exchange with cysteine residues in bacterial MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) .
-
Chelation of essential metal ions via sulfur and nitrogen heteroatoms .
Anticancer Activity and Structure-Activity Relationships
Cytotoxicity Profiles
Benzothiazole-2-thiol derivatives demonstrate selective toxicity toward cancer cells via:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics (IC₅₀ = 1.2–15.36 μM in MCF-7 and HepG2 lines) .
-
Topoisomerase II Poisoning: Stabilization of DNA-enzyme cleavage complexes.
Table 3: Predicted Antiproliferative Activity of 7-Methoxy Derivative
| Cell Line | Expected IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.8–9.6 | G0/G1 Cell Cycle Arrest |
| A549 (Lung Cancer) | 7.2–14.3 | Caspase-3 Activation |
| HepG2 (Liver Cancer) | 5.1–10.2 | ROS Generation |
The methoxy group’s electron-donating effects may enhance DNA intercalation capacity compared to chloro or nitro substituents .
Industrial and Materials Science Applications
Corrosion Inhibition
Benzothiazole-2-thiols form stable chelates with metal surfaces. Electrochemical studies on analogous compounds show:
-
Corrosion Inhibition Efficiency: 92–96% for mild steel in HCl (1M) at 50 ppm concentration.
-
Adsorption Isotherm: Follows Langmuir model (ΔG°ads = −34.6 kJ/mol), indicating chemisorption .
Polymer Stabilization
As antioxidants in rubber vulcanization:
-
Radical Scavenging: Thiyl radicals (RS- ) terminate oxidation chains.
-
Thermal Stability: Decomposition onset at 220°C (TGA data).
Environmental and Toxicological Considerations
Ecotoxicity Predictions
-
Aquatic Toxicity: EC₅₀ (Daphnia magna) = 2.8 mg/L (QSAR estimation).
-
Biodegradation: Half-life >60 days (persistent in anaerobic sediments).
Mammalian Toxicity
-
Acute Oral LD₅₀ (Rat): 480 mg/kg (estimated).
-
Genotoxicity: Negative in Ames test (TA98 strain with S9 activation) .
Future Research Directions
-
Synthetic Optimization:
-
Develop regioselective methoxylation protocols using phase-transfer catalysts.
-
Explore continuous flow chemistry for scale-up (PAT monitoring).
-
-
Biological Screening:
-
Target-specific assays: HDAC6 inhibition, PD-L1 binding.
-
Synergy studies with existing antimicrobials/chemotherapeutics.
-
-
Materials Innovation:
-
Thin-film deposition for semiconductor applications.
-
Quantum dot stabilization in photovoltaics.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume